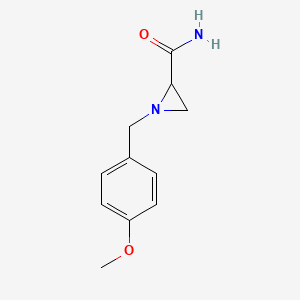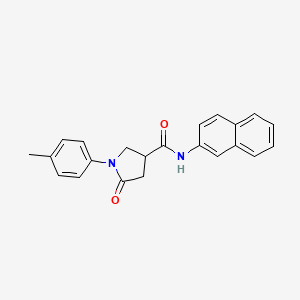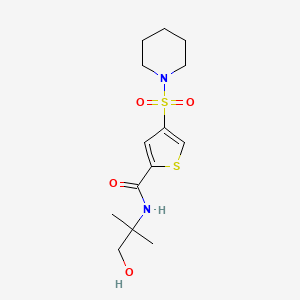![molecular formula C12H11N3O2 B4888541 1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4888541.png)
1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as IQ-1 and has been found to possess a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
科学研究应用
IQ-1 has been used in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, IQ-1 has been found to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, IQ-1 has been shown to enhance the differentiation of neural stem cells into neurons. In immunology, IQ-1 has been found to modulate the immune response by regulating the activity of T cells.
作用机制
The mechanism of action of IQ-1 is not fully understood, but it is believed to involve the inhibition of the Wnt signaling pathway. This pathway plays a critical role in the regulation of cell proliferation, differentiation, and survival. By inhibiting this pathway, IQ-1 can induce apoptosis in cancer cells and promote the differentiation of neural stem cells.
Biochemical and Physiological Effects:
IQ-1 has been found to have a range of biochemical and physiological effects. In addition to its effects on cell proliferation and differentiation, IQ-1 has been shown to modulate the activity of various enzymes and proteins. For example, IQ-1 has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. IQ-1 has also been shown to activate the aryl hydrocarbon receptor, which plays a role in the regulation of immune responses.
实验室实验的优点和局限性
One of the main advantages of using IQ-1 in lab experiments is its specificity. IQ-1 has been found to selectively inhibit the Wnt signaling pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. However, one limitation of using IQ-1 is its potential toxicity. High concentrations of IQ-1 have been found to induce cell death in non-cancerous cells, which can limit its use in some experiments.
未来方向
There are several future directions for research on IQ-1. One area of interest is the development of new analogs of IQ-1 that have improved specificity and reduced toxicity. Another area of interest is the exploration of the potential therapeutic applications of IQ-1 in various diseases, including cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of IQ-1 and its effects on various biological processes.
合成方法
The synthesis of IQ-1 involves the reaction of 2-aminobenzamide with acetic anhydride and formic acid in the presence of a catalyst. This reaction results in the formation of 1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one. The purity of the synthesized compound can be confirmed by using analytical techniques such as NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8(16)14-6-7-15-11(17)9-4-2-3-5-10(9)13-12(14)15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZJXDYDJAJBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN2C1=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (2S)-phenyl{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]amino}acetate](/img/structure/B4888458.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4888463.png)
![2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4888474.png)
![3-(4-fluorophenyl)-5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4888482.png)

![2-[2-(4-methylbenzoyl)-1H-imidazol-1-yl]-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B4888493.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B4888503.png)
![N-[3-(benzoylamino)phenyl]-5-(3-chloro-4-methylphenyl)-2-furamide](/img/structure/B4888506.png)


![1,1'-[1,6-hexanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4888527.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4888547.png)

![N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4888556.png)
